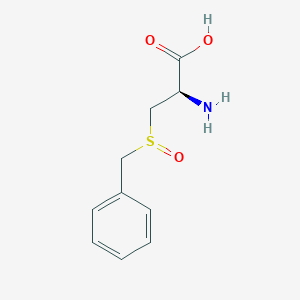

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid

説明

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid is a chiral amino acid derivative with a benzylsulfinyl group attached to the side chain. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the benzylsulfinyl group imparts unique chemical properties, making it a valuable building block for the synthesis of various bioactive molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral amino acid precursor.

Sulfoxidation: The benzyl group is introduced through a sulfoxidation reaction, where a benzyl sulfide is oxidized to the corresponding sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reaction: The sulfoxide is then coupled with the amino acid precursor under appropriate conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: The benzylsulfinyl group can undergo further oxidation to form sulfone derivatives.

Reduction: Reduction of the sulfoxide group can yield the corresponding sulfide.

Substitution: The amino and carboxyl groups can participate in various substitution reactions, forming amides, esters, and other derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Carbodiimides for amide formation, alcohols for esterification.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Amides, esters, and other functionalized derivatives.

科学的研究の応用

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid is a chiral amino acid derivative featuring a benzylsulfinyl group on its side chain, which makes it valuable in medicinal chemistry and organic synthesis. The presence of the benzylsulfinyl group gives it unique chemical properties, making it a building block for synthesizing bioactive molecules.

Scientific Research Applications

This compound is used across chemistry, biology, medicine, and industry.

Chemistry

- It serves as a chiral building block in the synthesis of complex organic molecules.

Biology

- It is studied for its potential in enzyme inhibition and protein modification.

- It can be utilized to develop molecular imaging probes for carbonic anhydrase .

- It has a high catalytic activity with the highest proton transfer rate among the known carbonic anhydrases .

Medicine

- It is explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes.

- It can be used in the diagnosis and treatment of cancers in which CA-IX is expressed .

- It may provide valuable information regarding a patient's potential response to therapy, outcome prognosis, and treatment regimen .

Industry

- It is utilized in the synthesis of specialty chemicals and materials with unique properties.

Carbonic Anhydrase IX (CA-IX)

This compound is useful in the development of in vivo positron emission tomography (PET) imaging agents for diagnosing diseases such as cancer .

- CA-IX and CA-XII are associated with and overexpressed in many tumors and are involved in crucial processes connected with cancer progression .

- The strong association between CA-IX expression and intratumoral hypoxia has been demonstrated in cervical, breast, head and neck, bladder, and non-small cell lung carcinomas .

- The expression of CA-IX in certain tumors can indicate a poor prognosis .

- Sulfonamide inhibitors can efficiently block the enzymatic activity of carbonic anhydrases .

- The present invention provides novel sulfonamide compounds that are particularly active in inhibiting carbonic anhydrase (CA), especially those selectively targeting the cancer-related, hypoxia-induced CA-IX isozyme .

作用機序

The mechanism of action of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfinyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The chiral nature of the compound allows for selective binding, enhancing its efficacy and specificity.

類似化合物との比較

(2R)-2-Amino-3-(benzylthio)propanoic acid: Similar structure but with a benzylthio group instead of benzylsulfinyl.

(2R)-2-Amino-3-(phenylsulfinyl)propanoic acid: Contains a phenylsulfinyl group instead of benzylsulfinyl.

Uniqueness:

- The presence of the benzylsulfinyl group in (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid imparts unique chemical reactivity and binding properties, distinguishing it from other similar compounds. This makes it a valuable tool in the synthesis of bioactive molecules and in the study of enzyme interactions.

生物活性

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid , commonly known as 3-(benzylsulfinyl)alanine, is a sulfur-containing amino acid derivative that has garnered attention due to its potential biological activities. This compound is structurally related to L-cysteine and exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H13NO3S

- Molar Mass : 227.28 g/mol

- CAS Number : 60668-81-7

- Density : 1.39 g/cm³

- Boiling Point : 504.5°C at 760 mmHg

- Flash Point : 258.9°C

Research indicates that this compound may influence several biological pathways:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its use as an antibiotic agent. It targets bacterial cell integrity and metabolism, disrupting their growth and replication processes .

- Neuronal Signaling : It interacts with neurotransmitter receptors, particularly in the context of neuronal signaling pathways. This interaction may modulate synaptic transmission and neural plasticity .

- Cell Cycle Regulation : Studies suggest that this compound can affect cell cycle progression and apoptosis, making it a candidate for cancer therapy by inducing programmed cell death in malignant cells .

Therapeutic Applications

Due to its diverse biological activities, this compound holds promise in various therapeutic contexts:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a potential agent in oncology, particularly for estrogen-dependent cancers where steroid sulfatase inhibition is beneficial .

- Antiviral Properties : The compound has demonstrated efficacy against several viruses, including HIV and influenza, suggesting its role in antiviral drug development .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 3.60 µM, with a minimum bactericidal concentration (MBC) of 7.19 µM, indicating significant bactericidal activity .

Study 2: Cancer Cell Apoptosis

In vitro studies on breast cancer cell lines revealed that treatment with this compound led to increased apoptosis rates compared to control groups. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Antimicrobial Activity | Cancer Cell Apoptosis | Neuronal Signaling |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| L-Cysteine | Limited | Moderate | Yes |

| S-Benzyl-L-cysteine sulfoxide | Moderate | Limited | No |

特性

IUPAC Name |

2-amino-3-benzylsulfinylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c11-9(10(12)13)7-15(14)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQBHBOGTLPNJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00976099 | |

| Record name | 3-(Phenylmethanesulfinyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60668-81-7 | |

| Record name | NSC344840 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Phenylmethanesulfinyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。